molecular formula C28H31N3O8 B3947040 1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine;oxalic acid

1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine;oxalic acid

Cat. No.: B3947040
M. Wt: 537.6 g/mol
InChI Key: CPTCMADDQIBWNS-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine;oxalic acid is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of methoxy, phenylmethoxy, and nitrophenyl groups attached to a piperazine ring, with oxalic acid as a counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:

    Formation of the Methoxy-Phenylmethoxy Intermediate: This step involves the reaction of 4-methoxybenzyl chloride with phenol in the presence of a base to form 4-methoxy-3-phenylmethoxybenzyl chloride.

    Piperazine Derivative Formation: The intermediate is then reacted with piperazine to form 1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine.

    Introduction of the Nitrophenyl Group: The final step involves the reaction of the piperazine derivative with 3-nitrobenzyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy and phenylmethoxy groups can undergo oxidation reactions to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.

    DNA Interaction: Binding to DNA and influencing gene expression.

Comparison with Similar Compounds

1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine can be compared with other similar compounds, such as:

    1-(3-Methoxy-4-nitrophenyl)piperazine: Similar structure but lacks the phenylmethoxy group.

    1-(4-Nitrophenyl)piperazine: Lacks both the methoxy and phenylmethoxy groups.

    1-(4-Methoxybenzoyl)-4-(4-nitrophenyl)piperazine: Contains a benzoyl group instead of a phenylmethoxy group.

These comparisons highlight the unique structural features of 1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4.C2H2O4/c1-32-25-11-10-23(17-26(25)33-20-21-6-3-2-4-7-21)19-28-14-12-27(13-15-28)18-22-8-5-9-24(16-22)29(30)31;3-1(4)2(5)6/h2-11,16-17H,12-15,18-20H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTCMADDQIBWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-])OCC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine;oxalic acid
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1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine;oxalic acid
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1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine;oxalic acid
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1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine;oxalic acid
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1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine;oxalic acid
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1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine;oxalic acid

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